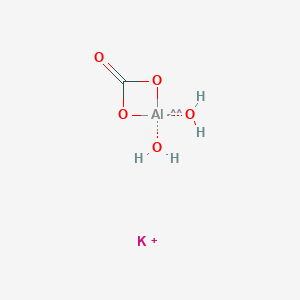
Potassium (carbonato(2-)-O,O')dihydroxyaluminate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is a complex inorganic compound that features a combination of potassium, carbonate, and aluminum hydroxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) typically involves the reaction of potassium carbonate with aluminum hydroxide under controlled conditions. The reaction can be represented as follows:
K2CO3+Al(OH)3→K[Al(OH)2(CO3)]
This reaction is usually carried out in an aqueous medium, and the resulting product is isolated through filtration and drying.
Industrial Production Methods
On an industrial scale, the production of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves the use of high-purity raw materials and precise control of reaction parameters such as temperature, pH, and concentration. The process may also include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.
Reduction: Reduction reactions can convert the aluminum component to a lower oxidation state.
Substitution: The carbonate and hydroxide groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) depend on the specific reaction conditions and reagents used. For example, reaction with strong acids can lead to the formation of aluminum salts and potassium salts.
Scientific Research Applications
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) involves its interaction with molecular targets and pathways within a given system. The compound can act as a source of potassium and aluminum ions, which can participate in various biochemical and chemical processes. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Potassium carbonate (K2CO3): A simpler compound that serves as a source of carbonate ions and is widely used in various applications.
Aluminum hydroxide (Al(OH)3): A common aluminum compound used in antacids and as a coagulant in water treatment.
Potassium aluminum sulfate (KAl(SO4)2):
Uniqueness
Potassium (carbonato(2-)-O,O’)dihydroxyaluminate(1-) is unique due to its combination of carbonate and aluminum hydroxide groups, which impart distinct chemical properties and potential applications
Properties
CAS No. |
35026-44-9 |
|---|---|
Molecular Formula |
CH4AlKO5 |
Molecular Weight |
162.12 g/mol |
InChI |
InChI=1S/CH2O3.Al.K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
SMCBBAMBXHYTGE-UHFFFAOYSA-L |
Canonical SMILES |
C1(=O)O[Al-]O1.O.O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


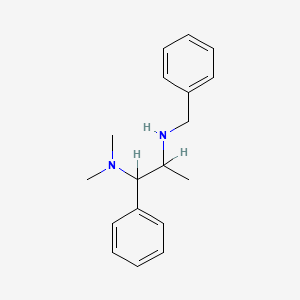

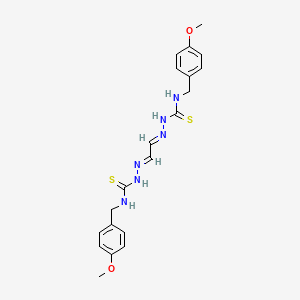
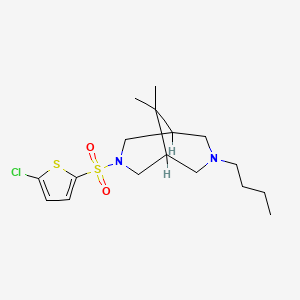
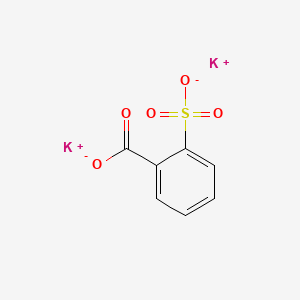


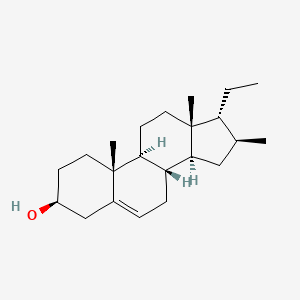
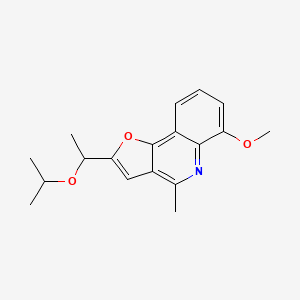
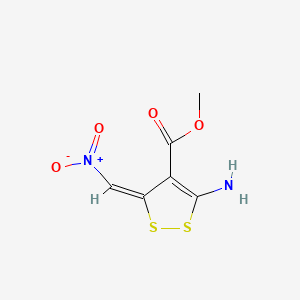
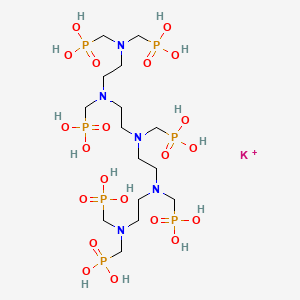
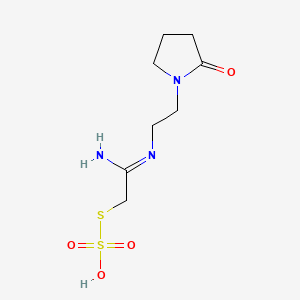

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
